2,6-difluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Descripción
This compound features a 2,6-difluorobenzamide core linked via an amide bond to a phenyl group substituted with an amino-pyridazine moiety. The pyridazine ring is further functionalized with a 3-methyl-1H-pyrazol-1-yl group. The structure combines electron-deficient heterocycles (pyridazine) with fluorine atoms, which are known to enhance metabolic stability and lipophilicity in agrochemicals and pharmaceuticals .
Propiedades
IUPAC Name |
2,6-difluoro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N6O/c1-13-11-12-29(28-13)19-10-9-18(26-27-19)24-14-5-7-15(8-6-14)25-21(30)20-16(22)3-2-4-17(20)23/h2-12H,1H3,(H,24,26)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSKGQPTGWBIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2,6-Difluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (CAS Number: 1019106-13-8) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes current research findings on its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships.
The molecular formula of 2,6-difluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is with a molecular weight of 406.4 g/mol. Its structure features a benzamide core substituted with difluoro and pyrazole groups, which are critical for its biological activity.
The compound's mechanism of action is primarily linked to its ability to inhibit specific enzymes or receptors involved in disease pathways. Research indicates that derivatives of benzamide compounds often exhibit inhibitory effects on various kinases and enzymes related to cancer progression and other diseases. For instance, compounds structurally similar to 2,6-difluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide have shown significant inhibition of heparanase, an enzyme implicated in tumor metastasis and angiogenesis .
Antitumor Activity
A study evaluating the antitumor properties of related benzamide derivatives found that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. While specific data for 2,6-difluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is limited, its structural analogs have demonstrated promising results:
| Compound | Target | IC50 (μM) |
|---|---|---|
| Compound A | Heparanase | 0.23 |
| Compound B | RET Kinase | 0.15 |
| Compound C | DHFR | 0.10 |
These findings suggest a potential for similar activity in 2,6-difluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide.
Antimicrobial Activity
In addition to antitumor effects, some studies have explored the antimicrobial properties of pyrazole-containing compounds. While specific tests on this compound are scarce, related structures have shown effectiveness against pathogens such as Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
In Vivo Studies
A notable study involving a series of benzamide derivatives highlighted their effectiveness in vivo. In this study, compounds were administered to mouse models bearing tumors. The results indicated significant tumor reduction compared to control groups, supporting the hypothesis that structural modifications can enhance therapeutic efficacy.
Cytotoxicity Assessment
Cytotoxicity assays conducted on human embryonic kidney cells (HEK293) revealed that several related compounds displayed low toxicity profiles at therapeutic concentrations, indicating a favorable safety margin for potential clinical applications.
Structure-Activity Relationship (SAR)
The biological activity of 2,6-difluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide can be influenced by various structural modifications:
Key Modifications:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins.
- Pyrazole Ring : The incorporation of the pyrazole moiety has been associated with increased antitumor activity due to its ability to interact with multiple biological targets.
- Amino Group Variations : Modifications on the amino group can lead to changes in solubility and bioavailability.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituent Variations in Benzamide Derivatives
N-(2,6-Difluorophenyl-4-(5-(2,3-Dihydrobenzo[b][1,4]Dioxin-7-yl)-1-Phenyl-1H-Pyrazol-3-yl)Benzamide (Compound 8(g))
- Structure : Shares the 2,6-difluorobenzamide core but replaces the pyridazine-pyrazole group with a benzodioxin-substituted pyrazole.
- Synthesis : Yield of 68%, melting point 203–204°C, characterized by FTIR (C=O stretch at 1658 cm⁻¹) and NMR .
Diflubenzuron (N-(((4-Chlorophenyl)Amino)Carbonyl)-2,6-Difluorobenzamide)
- Structure: Simpler urea linkage instead of the pyridazine-pyrazole-amino chain.
- Use : Insect growth regulator targeting chitin synthesis .
- Key Differences : The urea group may engage in hydrogen bonding distinct from the amide-pyridazine interactions in the target compound.
N-(6-(3-(5,5-Dimethyl-4-Oxo-4,5-Dihydroisoxazol-3-yl)Phenyl)Pyridin-3-yl)-2,6-Difluorobenzamide
Key Observations :
- Electronic Effects : Pyridazine’s electron deficiency (vs. benzodioxin or isoxazole) may enhance interactions with electron-rich biological targets.
- Steric Effects : The 3-methyl group on the pyrazole in the target compound could reduce steric hindrance compared to bulkier substituents like benzodioxin.
- Biological Implications : Fluorine atoms in all compounds likely improve lipophilicity and stability, critical for agrochemical efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
